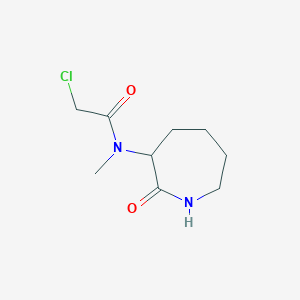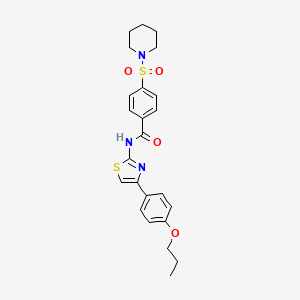
1-(Chloromethyl)-4-phenylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl compounds are a type of organic compound where a methyl group is bonded to a chlorine atom . They are often used as intermediates in organic synthesis . The phenylimidazole part suggests the presence of an imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms, attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of a compound like “1-(Chloromethyl)-4-phenylimidazole” would likely involve a phenyl group (a six-carbon ring) attached to an imidazole ring, with a chloromethyl group (-CH2Cl) attached at the 1-position of the imidazole ring .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(Chloromethyl)-4-phenylimidazole” are not available, chloromethyl compounds are often used as alkylating agents . They can react with a variety of nucleophiles, leading to the replacement of the chlorine atom with the nucleophile .
Physical And Chemical Properties Analysis
Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically determined experimentally . Without specific experimental data for “1-(Chloromethyl)-4-phenylimidazole”, it’s difficult to provide accurate information.
Applications De Recherche Scientifique
Antibacterial Activity
1-(Chloromethyl)-4-phenylimidazole derivatives have been investigated for their potential antibacterial activity. Patil et al. (2016) synthesized novel 2-chloromethyl-1-H-benzimidazole derivatives and screened them for antibacterial efficacy, demonstrating significant activity against specific bacterial strains (Patil et al., 2016). Similarly, Kushwaha and Sharma (2022) synthesized derivatives with antibacterial and antifungal properties, indicating the compound's potential in combating microbial infections (Kushwaha & Sharma, 2022).
Synthesis and Reactivity
The synthesis and reactivity of 1-(Chloromethyl)-4-phenylimidazole and its derivatives have been a focus of various studies. Sparke et al. (2010) detailed the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its reactivity with pyridine, showcasing the compound's utility in chemical synthesis (Sparke et al., 2010).
Complex Formation and Characterization
The compound's ability to form complexes with metals like palladium has been explored. Hiraki et al. (1979) investigated the reactions of 1-ethyl-2-phenylimidazole with palladium, leading to the formation of various cyclopalladated complexes, indicating its use in coordination chemistry (Hiraki et al., 1979).
Antioxidant Potential
1-(Chloromethyl)-4-phenylimidazole derivatives have also been evaluated for their antioxidant potential. Kumar et al. (2011) synthesized derivatives and assessed their free radical scavenging activity, finding some compounds exhibiting profound antioxidant potential (Kumar et al., 2011).
Central Nervous System Activity
Research has also delved into the central nervous system activity of derivatives. A study on 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles indicated sedative activity and non-toxicity, suggesting potential in CNS-related applications (Central Nervous System Activity Study, 2022).
Spectroscopic Studies
Detailed spectroscopic studies of derivatives, such as the one conducted by Gulluoglu et al. (2011) on 4-phenylimidazole, provide insights into the molecular structure and vibrational spectra, crucial for understanding the compound's physical and chemical properties (Gulluoglu et al., 2011).
Corrosion Inhibition
Imidazole derivatives, including 1-(Chloromethyl)-4-phenylimidazole, have been evaluated for their efficacy as corrosion inhibitors. Gašparac et al. (2000) studied the adsorptive behavior of these derivatives on copper, finding some to be effective corrosion inhibitors (Gašparac et al., 2000).
Drug Metabolism
The compound has been investigated in the context of drug metabolism as well. Vashishtha et al. (2000) studied the formation of a quaternary ammonium-linked glucuronide of 1-phenylimidazole in human liver microsomes, providing valuable insights into drug metabolism processes (Vashishtha et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for a compound like “1-(Chloromethyl)-4-phenylimidazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on improving its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propriétés
IUPAC Name |
1-(chloromethyl)-4-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKEVTZKNYUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-phenylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

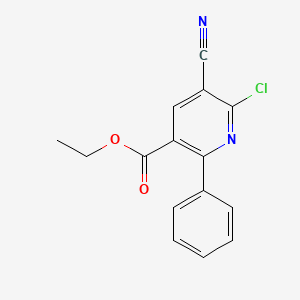

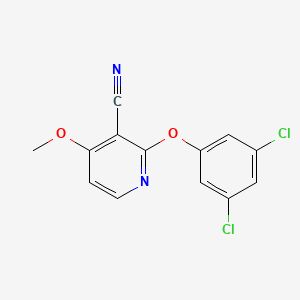

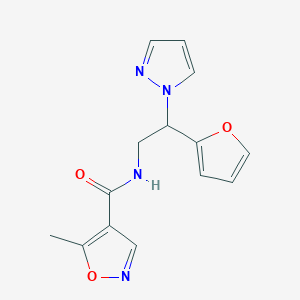
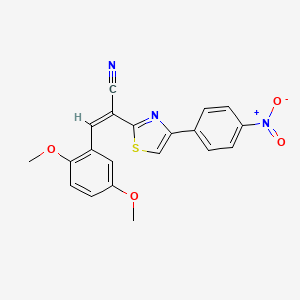



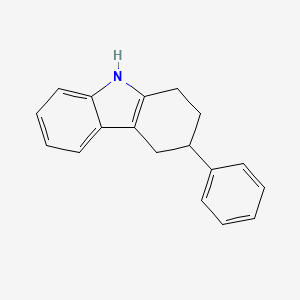
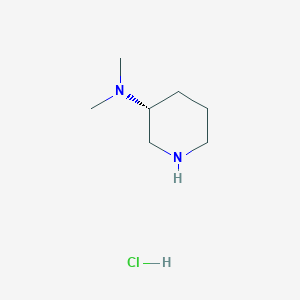
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)
